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Compound of Interest

Compound Name: VUF5834

Cat. No.: B1684070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LUF5834 is a synthetic, non-ribose molecule recognized for its potent partial agonist activity at

specific adenosine receptors. Chemically identified as 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-

imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile, this compound has become a valuable tool in

pharmacological research. Its primary function lies in the activation of A2A and A2B adenosine

receptors, with a distinct mechanism of action compared to traditional adenosine-based

agonists. This document provides a comprehensive technical overview of LUF5834, including

its binding profile, functional activity, the signaling pathways it modulates, and detailed

experimental protocols for its characterization.

Core Compound Properties
LUF5834 is a small molecule with the following key characteristics:
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Property Value

Molecular Formula C17H12N6OS

Molecular Weight 348.38 g/mol [1]

Appearance White to off-white solid

Solubility Soluble in DMSO

CAS Number 333962-91-7[1]

Pharmacological Profile: Binding Affinity and
Functional Efficacy
LUF5834 exhibits a distinct profile of binding affinity (Ki) and functional efficacy (EC50) across

the four subtypes of adenosine receptors. It is a potent partial agonist at the A2A and A2B

receptors and also demonstrates high affinity for the A1 receptor.[1] Its selectivity is notable for

being lower at the A3 receptor.

Receptor
Subtype

Binding
Affinity (Ki)

Functional
Efficacy
(EC50)

Activity Reference

A1 2.6 nM - Partial Agonist [1]

A2A 2.6 nM 12 nM Partial Agonist [1]

A2B - 12 nM Partial Agonist [1]

A3 538 nM - - [1]

Note: The binding affinity and efficacy values may vary slightly between different studies and

experimental conditions.

Mechanism of Action and Signaling Pathways
LUF5834's primary function is to act as a partial agonist at A2A and A2B adenosine receptors,

which are G-protein coupled receptors (GPCRs). The A2A and A2B receptors are typically
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coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist

like LUF5834, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular

cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein

Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular

response.

A key feature of LUF5834 is its non-ribose structure. Unlike traditional adenosine agonists that

rely on interactions with the ribose binding pocket of the receptor, LUF5834 activates the A2A

receptor through a distinct set of interactions.[2] This unique binding mode has been elucidated

through site-directed mutagenesis studies.

Signaling Pathway of LUF5834 at the A2A Adenosine
Receptor

LUF5834 A2A ReceptorBinds and Activates Gs Protein (α, β, γ)Activates Adenylyl CyclaseStimulates cAMPConverts ATP to Protein Kinase AActivates Downstream
Cellular Response

Phosphorylates Targets

Click to download full resolution via product page

Caption: LUF5834 activation of the A2A receptor and downstream signaling.

Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
This protocol is adapted from methodologies used to characterize adenosine receptor ligands.

Objective: To determine the binding affinity (Ki) of LUF5834 for the human A2A adenosine

receptor.

Materials:

HEK293 cells stably expressing the human A2A receptor.

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
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Assay buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 U/mL adenosine

deaminase.

Radioligand: [3H]ZM241385 (a selective A2A antagonist).

Non-specific binding control: 10 µM CGS21680 (an A2A agonist).

LUF5834 stock solution in DMSO.

Glass fiber filters (GF/B).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Membrane Preparation:

Culture HEK293-hA2AR cells to confluency.

Harvest cells and homogenize in ice-cold membrane preparation buffer.

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g.,

using a BCA assay).

Binding Assay:

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ZM241385 (final concentration

~2 nM), and 50 µL of varying concentrations of LUF5834.

For determining non-specific binding, add 50 µL of 10 µM CGS21680 instead of LUF5834.

Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein

concentration ~50 µ g/well ).

Incubate the plate at 25°C for 90 minutes.
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Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value of LUF5834 from the competition binding curve using non-linear

regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A2A Receptor Efficacy
This protocol is a general guideline for measuring cAMP production in response to A2A

receptor activation.

Objective: To determine the functional efficacy (EC50) of LUF5834 at the human A2A

adenosine receptor.

Materials:

HEK293 cells stably expressing the human A2A receptor.

Cell culture medium (e.g., DMEM with 10% FBS).

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA,

and a phosphodiesterase inhibitor (e.g., 50 µM rolipram).

LUF5834 stock solution in DMSO.

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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Procedure:

Cell Culture:

Seed HEK293-hA2AR cells in a 96-well plate at a density of ~50,000 cells/well and

incubate overnight.

Agonist Stimulation:

Wash the cells once with stimulation buffer.

Add 50 µL of stimulation buffer containing varying concentrations of LUF5834 to the wells.

Incubate at 37°C for 30 minutes.

cAMP Measurement:

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

protocol of the chosen cAMP assay kit.

Data Analysis:

Generate a dose-response curve by plotting the cAMP concentration against the logarithm

of the LUF5834 concentration.

Determine the EC50 value, which is the concentration of LUF5834 that produces 50% of

the maximal response, using non-linear regression.

Site-Directed Mutagenesis of the A2A Receptor
This protocol is based on the study by Lane et al. (2012) to investigate the binding of LUF5834.

[2]

Objective: To create point mutations in the A2A receptor to identify amino acid residues critical

for LUF5834 binding and activation.

Materials:

Plasmid DNA containing the wild-type human A2A receptor cDNA.
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Mutagenic primers designed to introduce the desired point mutation (e.g., T88A, S277A,

N253A).

High-fidelity DNA polymerase (e.g., PfuUltra).

dNTPs.

DpnI restriction enzyme.

Competent E. coli cells for transformation.

LB agar plates with appropriate antibiotic for selection.

DNA sequencing reagents.

Procedure:

Primer Design:

Design complementary forward and reverse primers (25-45 bases in length) containing the

desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

Mutagenesis PCR:

Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs,

and high-fidelity DNA polymerase.

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation,

annealing, and extension.

DpnI Digestion:

Digest the parental, methylated template DNA by adding DpnI enzyme to the PCR product

and incubating at 37°C for 1-2 hours.

Transformation:

Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.
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Plate the transformed cells on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.

Verification:

Isolate plasmid DNA from several colonies.

Verify the presence of the desired mutation by DNA sequencing.

Functional Analysis:

Transfect the mutated A2A receptor plasmid into HEK293 cells and perform radioligand

binding and cAMP functional assays as described above to assess the impact of the

mutation on LUF5834's affinity and efficacy.
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Start: Wild-Type A2AR Plasmid

Design Mutagenic Primers

Mutagenesis PCR

DpnI Digestion of Parental DNA

Transformation into E. coli

Verify Mutation by Sequencing

Transfect Mutant Plasmid into HEK293 Cells

Radioligand Binding & cAMP Assays

End: Analyze Impact of Mutation
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Caption: Workflow for A2A receptor site-directed mutagenesis.
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Conclusion
LUF5834 is a pivotal research tool for investigating the pharmacology of adenosine receptors.

Its unique non-ribose structure and distinct mechanism of action provide valuable insights into

the activation of GPCRs. The data and protocols presented in this guide offer a comprehensive

resource for scientists and researchers working in the fields of pharmacology, drug discovery,

and molecular biology, enabling further exploration of the therapeutic potential of modulating

the adenosine system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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